![molecular formula C9H15ClO3 B1442396 Ethyl 2-chloro-5-methyl-3-oxohexanoate CAS No. 1033707-35-5](/img/structure/B1442396.png)
Ethyl 2-chloro-5-methyl-3-oxohexanoate
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Overview
Description
Ethyl 2-chloro-5-methyl-3-oxohexanoate is an organic compound that belongs to the family of beta-ketoesters. It has a molecular weight of 206.67 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-chloro-5-methyl-3-oxohexanoate . The InChI code for this compound is1S/C9H15ClO3/c1-4-13-9(12)8(10)7(11)5-6(2)3/h6,8H,4-5H2,1-3H3
.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in many natural products and pharmaceuticals. Ethyl 2-chloro-5-methyl-3-oxohexanoate can be utilized in the synthesis of these compounds, which are known for their biological activity against cancer cells, microbes, and various disorders .
Alkaloid Construction
Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound can be involved in the construction of indoles as a moiety in selected alkaloids, which are important for their pharmacological properties .
Organic Methodology and Catalysis
In the field of organic chemistry, Ethyl 2-chloro-5-methyl-3-oxohexanoate is used in developing new methodologies for catalysis. This is crucial for creating more efficient and sustainable chemical reactions .
Green Synthetic Chemistry
The compound plays a role in green chemistry, which aims to design products and processes that minimize the use and generation of hazardous substances. Its use in the synthesis of biologically active molecules aligns with the principles of green chemistry .
Anti-HIV Research
Ethyl 2-chloro-5-methyl-3-oxohexanoate may be used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives, which have shown potential in molecular docking studies as anti-HIV-1 agents .
Unscheduled DNA Synthesis Studies
This compound has been used in studies related to unscheduled DNA synthesis (UDS) in rat liver. UDS is a process that indicates the repair of DNA damage, and such studies are important for understanding carcinogenic potential .
properties
IUPAC Name |
ethyl 2-chloro-5-methyl-3-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-4-13-9(12)8(10)7(11)5-6(2)3/h6,8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIZIUUFBFSOBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CC(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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